molecular formula C30H29N3O4 B13716523 R6G alkyne, 6-isomer

R6G alkyne, 6-isomer

Cat. No.: B13716523
M. Wt: 495.6 g/mol
InChI Key: QQIQIYOOKKWTRU-UHFFFAOYSA-N
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Description

R6G alkyne, 6-isomer is a xanthene dye belonging to the rhodamine series. It features a terminal propargyl group, which allows it to participate in click chemistry reactions. This compound is known for its high quantum yield and photostability, making it a valuable tool in various scientific applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

R6G alkyne, 6-isomer primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole rings, which are useful in various applications .

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked conjugates, which can be used for further functionalization or as fluorescent probes .

Mechanism of Action

The mechanism of action of R6G alkyne, 6-isomer involves its ability to form stable triazole rings through click chemistry reactions. The terminal alkyne group reacts with azide-bearing compounds in the presence of copper (I) catalysts, resulting in the formation of triazole-linked conjugates. These conjugates can then interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high quantum yield and photostability, making it particularly suitable for applications requiring long-term fluorescence. Its terminal alkyne group also provides versatility in click chemistry reactions, allowing for the synthesis of a wide range of conjugates .

Properties

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

IUPAC Name

2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-4-(prop-2-ynylcarbamoyl)benzoic acid

InChI

InChI=1S/C30H29N3O4/c1-6-11-33-29(34)19-9-10-20(30(35)36)21(14-19)28-22-12-17(4)24(31-7-2)15-26(22)37-27-16-25(32-8-3)18(5)13-23(27)28/h1,9-10,12-16,31H,7-8,11H2,2-5H3,(H,33,34)(H,35,36)

InChI Key

QQIQIYOOKKWTRU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)NCC#C)C(=O)O

Origin of Product

United States

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